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molecular formula C12H14ClNO2 B8372495 5-Chloro-6-vinyl-nicotinic acid tert.-butyl ester

5-Chloro-6-vinyl-nicotinic acid tert.-butyl ester

Cat. No. B8372495
M. Wt: 239.70 g/mol
InChI Key: MBTMAYCHRRHEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288554B2

Procedure details

6-Ethyl-5-isobutyl-nicotinic acid is prepared in analogy to Nicotinic acid 3 from 5-chloro-6-vinyl-nicotinic acid tert.-butyl ester and 2,4,6-tri-(2-methyl-propenyl)cycloboroxane pyridine complex, prepared in analogy to a procedure given by F. Kerins, D. F. O'Shea J. Org. Chem. 67 (2002) 4968-4971); LC-MS: tR=0.64 min, [M+1]+=207.98.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1[CH:7]=CC=N[CH:3]=1.C([O:14][C:15](=[O:25])[C:16]1[CH:21]=[C:20](Cl)[C:19]([CH:23]=[CH2:24])=[N:18][CH:17]=1)(C)(C)C>>[CH2:23]([C:19]1[C:20]([CH2:1][CH:2]([CH3:7])[CH3:3])=[CH:21][C:16]([C:15]([OH:14])=[O:25])=[CH:17][N:18]=1)[CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CN=C(C(=C1)Cl)C=C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in analogy to a procedure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC=C(C(=O)O)C=C1CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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